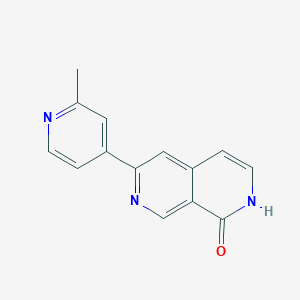
6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a naphthyridine core, which is a fused bicyclic structure containing nitrogen atoms, and a pyridine ring substituted with a methyl group. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-methyl-4-pyridinecarboxaldehyde and 2-aminonicotinic acid can be used. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthyridine: A simpler analog without the pyridine ring substitution.
2-Methyl-4-pyridinecarboxaldehyde: A precursor in the synthesis of the target compound.
2-Aminonicotinic Acid: Another precursor used in the synthesis.
Uniqueness
6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one is unique due to its fused bicyclic structure with a substituted pyridine ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H11N3O |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
6-(2-methylpyridin-4-yl)-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C14H11N3O/c1-9-6-11(3-4-15-9)13-7-10-2-5-16-14(18)12(10)8-17-13/h2-8H,1H3,(H,16,18) |
InChI Key |
WWUCLNLPDRJIFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC=C3C(=C2)C=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















